molecular formula C25H29N3OS B2410005 (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1351642-08-4

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2410005
CAS No.: 1351642-08-4
M. Wt: 419.59
InChI Key: VGDWBYKMLBJKEP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Piperidine is a six-membered ring with one nitrogen atom, and it is often used in the synthesis of pharmaceuticals. Thiophene is a five-membered ring with one sulfur atom, and it is found in many important molecules, including some pharmaceuticals and dyes.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, for example, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could participate in various substitution reactions or act as a ligand in coordination chemistry .

Scientific Research Applications

Enzyme Inhibitory Activity

(4-((2-Phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone and its derivatives have been studied for their in vitro enzyme inhibitory activities. Specific compounds within this chemical class have shown potential as inhibitors against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). For instance, certain derivatives have demonstrated substantial inhibitory activity against BChE and GST, with promising binding affinities at enzyme active sites (Cetin et al., 2021).

Antimicrobial and Antimycobacterial Evaluation

A series of compounds related to this compound have been synthesized and tested for their antimicrobial and antimycobacterial activities. Some of these derivatives have shown promising results against bacterial and fungal strains, with certain compounds being as effective as or even more effective than standard drugs like ciprofloxacin and fluconazole (Narasimhan et al., 2011).

Synthesis and Characterization

The synthesis and characterization of these compounds involve various techniques like UV, IR, NMR, and mass spectrometry. Studies have focused on optimizing structural properties, investigating bonding features, and assessing the impact of electron-withdrawing groups on molecular stability. Molecular docking studies have also been carried out to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Anticancer Activity

Research into the anticancer activity of related compounds has revealed that certain derivatives show significant inhibitory effects on cancer cell growth. These compounds have demonstrated potential in treating various cancer cell lines, including leukemia and glioma. This area of research has opened avenues for further development of these compounds as potential anticancer agents (Lefranc et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name

[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDWBYKMLBJKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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